molecular formula C12H6Cl4N2O B2583265 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide CAS No. 931041-04-2

5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide

Cat. No.: B2583265
CAS No.: 931041-04-2
M. Wt: 335.99
InChI Key: KLHVLJMPJIHGMG-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide is a chemical compound with significant interest in various scientific fields It is characterized by its pyridine ring substituted with chlorine atoms and a carboxamide group

Preparation Methods

The synthesis of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with 2,5-dichloroaniline. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or acetonitrile .

Chemical Reactions Analysis

5,6-Dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydride for substitution, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chlorine atoms and carboxamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide include:

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

IUPAC Name

5,6-dichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2O/c13-7-1-2-8(14)10(4-7)18-12(19)6-3-9(15)11(16)17-5-6/h1-5H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHVLJMPJIHGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=CC(=C(N=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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